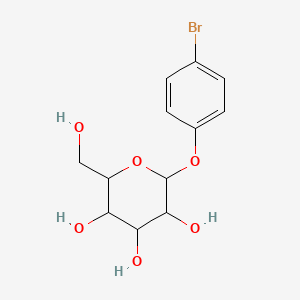

p-Bromophenyl beta-D-glucopyranoside

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNTYHQVRMHDHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2C(C(C(C(O2)CO)O)O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of P Bromophenyl β D Glucopyranoside

Strategies for O-Glycosidic Bond Formation with Aromatic Aglycones

The formation of the O-glycosidic bond between a sugar donor and an aromatic aglycone like p-bromophenol is a cornerstone of glycoside synthesis. A chemical glycosylation involves the coupling of an activated glycosyl donor with a glycosyl acceptor, which in this case is an alcohol. wikipedia.org The reaction creates a new stereocenter at the anomeric carbon, making stereoselectivity a key challenge. wikipedia.org Various strategies have been developed to control the stereochemical outcome and achieve high yields.

The Koenigs-Knorr reaction is one of the oldest and most fundamental methods for glycoside synthesis. wikipedia.org In its classic form, it involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol, such as p-bromophenol, in the presence of a promoter. wikipedia.org Originally, silver carbonate was used as the promoter, but numerous other heavy metal salts have since been employed to facilitate the reaction. wikipedia.orgmdpi.com

The mechanism proceeds through the formation of an electrophilic oxocarbenium ion intermediate upon activation of the anomeric halide by the promoter. wikipedia.org A critical feature of this method is the influence of the protecting group at the C2 position of the glycosyl donor. When a participating group, such as an acetyl or benzoyl ester, is present at C2, it provides anchimeric assistance. wikipedia.org This assistance involves the formation of a cyclic dioxolanium intermediate, which blocks one face of the sugar ring. The alcohol (glycosyl acceptor) then attacks the anomeric carbon from the opposite face via an SN2-like mechanism, resulting in a predictable 1,2-trans stereochemical arrangement. wikipedia.org For a glucose donor, this leads selectively to the β-glycoside, such as p-bromophenyl β-D-glucopyranoside. mdpi.com In contrast, non-participating groups like benzyl (B1604629) ethers at C2 can lead to mixtures of α and β anomers. wikipedia.org

Table 1: Promoters Used in Koenigs-Knorr and Related Glycosylations

| Promoter/Catalyst | Description | Reference |

|---|---|---|

| Silver Carbonate | The original promoter used by Koenigs and Knorr for reacting glycosyl halides with alcohols. | wikipedia.org |

| Silver Triflate | A highly reactive promoter used with glycosyl halides. | wikipedia.org |

| Mercuric Bromide/Oxide | A combination of mercury salts often used to activate glycosyl bromides. | wikipedia.org |

| Mercuric Cyanide | Another mercury-based promoter for activating glycosyl halides. | wikipedia.org |

Beyond the classic Koenigs-Knorr conditions, a diverse array of glycosyl donors and activation methods have been developed to synthesize aryl glycosides. The choice of donor and activator is crucial and depends on the desired reactivity, stereoselectivity, and substrate compatibility. wikipedia.orgfu-berlin.de The fundamental principle involves a glycosyl donor, which is a sugar with a leaving group at the anomeric position, and an activator, typically a Lewis acid, that facilitates the departure of the leaving group to generate the key oxocarbenium ion intermediate. wikipedia.org

Thioglycosides are among the most popular and versatile glycosyl donors due to their stability and the wide range of conditions under which they can be activated. researchgate.netumsl.edu A common activation system for thioglycosides is the combination of N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH). fu-berlin.deresearchgate.net The reaction of the thioglycoside with this system generates a highly reactive electrophile. fu-berlin.de Other metal-based activators have also been developed; for instance, copper(II) bromide (CuBr₂) can activate reactive thioglycoside donors, while iron(III) chloride (FeCl₃) has been used as a promoter without other additives. researchgate.net

Table 2: Common Glycosyl Donors and Their Activation Systems

| Glycosyl Donor | Leaving Group | Activation System | Reference |

|---|---|---|---|

| Glycosyl Halides | -Br, -Cl, -I | Silver or Mercury Salts (e.g., Ag₂CO₃, Hg(CN)₂) | wikipedia.org |

| Thioglycosides | -SPh, -SEt, -STol | NIS/TfOH; CuBr₂; FeCl₃ | wikipedia.orgfu-berlin.deresearchgate.net |

| Trichloroacetimidates | -OC(NH)CCl₃ | Lewis Acids (e.g., TMSOTf, BF₃·OEt₂) | wikipedia.org |

Regioselective Functionalization of Glucopyranoside Moieties

Once p-bromophenyl β-D-glucopyranoside is synthesized, the glucopyranoside ring, with its multiple hydroxyl groups, offers opportunities for further chemical modification. A significant challenge is achieving regioselectivity—the ability to functionalize a single, specific hydroxyl group while leaving the others untouched. Traditional methods often require extensive use of protecting group manipulations, which can be laborious and inefficient. mcgill.ca

Modern approaches have focused on using transient directing groups to achieve high regioselectivity in a single step. One such methodology employs boronic acids as temporary protecting groups for unprotected glucopyranosides. mcgill.ca Arylboronic acids can reversibly form cyclic boronate esters with diol pairs on the sugar. This temporary protection, combined with the modulation of the intramolecular hydrogen bond network, can direct an acylating reagent to a specific hydroxyl group. For example, this strategy has been used to achieve the 3-O-acetylation and 2-O-benzoylation of methyl α-D-glucopyranoside as the major products from a reaction that could otherwise produce a complex mixture of isomers. mcgill.ca This method is particularly valuable for glucose derivatives, which are often difficult to functionalize selectively. mcgill.ca

Preparation of Derivatized Analogs and Glycosidic Probes

p-Bromophenyl β-D-glucopyranoside is not only a synthetic target but also a valuable starting material for creating derivatized analogs and glycosidic probes. mdpi.comnih.gov The bromine atom on the aromatic ring and the hydroxyl groups on the sugar are both handles for further chemical diversification.

The p-bromophenyl group is particularly useful as it serves as a linchpin for palladium-catalyzed cross-coupling reactions. This allows for the transformation of the simple bromo-aromatic ring into a wide array of more complex substituted aryl moieties. The Suzuki coupling reaction, which couples an organoboron reagent (like an arylboronic acid) with an organohalide, is a powerful tool for this purpose. mdpi.commdpi.com

Starting with p-bromophenyl β-D-glucopyranoside, one can react it with various arylboronic acids in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium) and a base to replace the bromine atom with a new aryl or heteroaryl group. mdpi.com This approach enables the systematic synthesis of a library of p-substituted aryl β-D-glucopyranosides, which can be used to probe structure-activity relationships in biological systems. nih.gov For instance, a similar strategy was employed to synthesize N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, where the bromo-aryl compound was coupled with different arylboronic acids to generate a series of analogs. mdpi.com This highlights the versatility of the bromo-aryl functional group in generating molecular diversity.

Table 3: Example Suzuki Coupling for Aryl Glucoside Diversification

| Starting Material | Coupling Partner | Product | Catalyst System | Reference |

|---|---|---|---|---|

| p-Bromophenyl β-D-glucopyranoside | Arylboronic Acid | Aryl-phenyl β-D-glucopyranoside | Pd(PPh₃)₄, K₃PO₄ | mdpi.com |

Modifications at the Glucopyranose Ring System

Modifications of the glucopyranose ring of p-bromophenyl β-D-glucopyranoside are undertaken to create derivatives with tailored properties, such as enhanced stability, altered substrate specificity for enzymes, or the ability to act as inhibitors. These modifications typically involve the selective protection of hydroxyl groups, followed by the introduction of new functionalities.

One common modification is the introduction of a deoxy group at various positions on the glucose ring. For instance, the synthesis of 2-deoxy-glucosides can be achieved from the corresponding glucal, which is an unsaturated sugar derivative. The reaction of a protected p-bromophenyl glucal with an electrophilic halogenating agent in the presence of an alcohol can lead to the formation of a 2-halo-glycoside, which can then be catalytically hydrogenated to the 2-deoxy-glycoside.

Another significant modification is the introduction of a fluorine atom in place of a hydroxyl group. Fluorinated carbohydrates are of great interest as they can act as mechanism-based inhibitors of glycosidases or can be used as probes in ¹⁹F NMR studies. The synthesis of a fluorinated p-bromophenyl β-D-glucopyranoside derivative, for example at the C3 position, would typically involve a multi-step sequence starting with the protection of the other hydroxyl groups. A common strategy involves the formation of an epoxide between C2 and C3, followed by regioselective opening with a fluoride (B91410) source.

The table below summarizes some key modifications that can be performed on the glucopyranose ring of p-bromophenyl β-D-glucopyranoside, based on established synthetic routes for related glycosides.

| Modification Type | Reagents and Conditions | Resulting Derivative | Potential Application |

| Deoxygenation | 1. Protection (e.g., benzylation) 2. Activation of a hydroxyl group (e.g., tosylation) 3. Reduction (e.g., LiAlH₄) 4. Deprotection | Deoxy-p-bromophenyl-β-D-glucopyranoside | Enhanced chemical stability, probe for enzyme-substrate interactions |

| Fluorination | 1. Selective protection 2. Formation of an epoxide or use of a sulfonate leaving group 3. Nucleophilic substitution with a fluoride source (e.g., DAST, TBAF) 4. Deprotection | Fluoro-p-bromophenyl-β-D-glucopyranoside | Enzyme inhibitor, ¹⁹F NMR probe for mechanistic studies |

| Amination | 1. Oxidation of a hydroxyl to a ketone 2. Reductive amination (e.g., NaBH₃CN, NH₄OAc) 3. Protection of the amino group (e.g., as an acetamido group) | Amino-p-bromophenyl-β-D-glucopyranoside | Precursor for neoglycoconjugates, enzyme inhibitor |

Preparation of Glycosidic Probes for Mechanistic Studies

p-Bromophenyl β-D-glucopyranoside and its derivatives are valuable tools for elucidating the mechanisms of glycosidases, the enzymes that catalyze the hydrolysis of glycosidic bonds. The p-bromophenyl group serves as a chromogenic or an easily detectable leaving group, facilitating kinetic analysis of enzyme activity.

The rate of enzymatic hydrolysis of p-bromophenyl β-D-glucopyranoside can be monitored spectrophotometrically by measuring the release of p-bromophenol. This allows for the determination of key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Furthermore, by systematically modifying the glucopyranose ring, as discussed in the previous section, a range of glycosidic probes can be synthesized to investigate specific aspects of the enzyme's catalytic mechanism. For example, replacing a hydroxyl group with a fluorine atom can help to identify which hydroxyls are crucial for binding and catalysis. If a particular hydroxyl group is involved in a critical hydrogen bond with the enzyme, its replacement with fluorine, a poor hydrogen bond acceptor, is expected to significantly reduce the rate of hydrolysis.

Deoxy-derivatives are also powerful probes. The absence of a hydroxyl group can disrupt key interactions with the enzyme, and the effect on the catalytic rate can pinpoint the role of that specific hydroxyl in the catalytic cycle. For instance, the absence of the C2-hydroxyl group can affect the orientation of the substrate in the active site or remove a key catalytic group.

The following table presents examples of how derivatives of p-bromophenyl β-D-glucopyranoside can be used as probes in mechanistic studies of glycosidases.

| Probe Derivative | Mechanistic Question Addressed | Expected Outcome |

| 2-Deoxy-p-bromophenyl-β-D-glucopyranoside | Role of the C2-hydroxyl group in catalysis and binding. | Altered Kₘ and/or Vₘₐₓ, providing insight into the involvement of the C2-OH in substrate recognition and the catalytic steps. |

| 3-Fluoro-p-bromophenyl-β-D-glucopyranoside | Importance of the C3-hydroxyl group for hydrogen bonding. | A significant decrease in the rate of hydrolysis would suggest a critical hydrogen bonding interaction at this position. |

| p-Bromophenyl 2-thio-β-D-glucopyranoside | Probing the role of the endocyclic oxygen in catalysis. | The replacement of the ring oxygen with sulfur can affect the stability of the transition state, providing information on the oxocarbenium-ion-like character of the transition state. |

By employing a library of such probes, researchers can systematically map the active site of a glycosidase and build a detailed picture of its catalytic mechanism.

Enzymatic Catalysis and Mechanistic Investigations Involving P Bromophenyl β D Glucopyranoside

Substrate Specificity Studies of Glycoside Hydrolases (GHs)

Glycoside hydrolases are a widespread class of enzymes that catalyze the cleavage of glycosidic bonds. researchgate.net Based on substrate specificity, β-glucosidases (EC 3.2.1.21) can be broadly categorized into three groups:

Aryl-β-D-glucosidases , which show a strong preference for substrates with an aromatic aglycone, such as p-Bromophenyl β-D-glucopyranoside. mdpi.com

Cellobiases , which are specific for hydrolyzing the disaccharide cellobiose (B7769950). mdpi.com

Broad-specificity β-glucosidases , which can hydrolyze a wide range of substrates, including both aryl-glucosides and various oligosaccharides. mdpi.com

p-Bromophenyl β-D-glucopyranoside is primarily utilized in the characterization of enzymes falling into the first and third categories. The nature of the aglycone—the non-sugar portion of the glycoside—is a critical determinant of substrate specificity. nih.gov The active sites of many β-glucosidases possess hydrophobic pockets that accommodate the aromatic ring of aryl glucosides, making compounds like p-Bromophenyl β-D-glucopyranoside effective substrates for probing enzyme function. nih.gov

β-Glucosidase Activity Profiling with Aryl Glucopyranosides

Aryl glucopyranosides are indispensable tools for the initial characterization and activity profiling of β-glucosidases. Substrates like p-nitrophenyl β-D-glucopyranoside (pNPG) are widely used because their hydrolysis releases p-nitrophenol, a chromogen that can be easily quantified spectrophotometrically. nih.govcymitquimica.com This allows for a continuous and straightforward assay to measure enzyme activity.

While less common than its nitro-substituted analog, p-Bromophenyl β-D-glucopyranoside serves a similar purpose. The hydrolysis reaction, catalyzed by a β-glucosidase, breaks the glycosidic bond to release glucose and p-bromophenol. By employing a series of aryl glucopyranosides with different substituents on the phenyl ring (e.g., -Br, -Cl, -NO₂, -CH₃), researchers can construct a detailed profile of an enzyme's substrate preference. This profiling helps to delineate the electronic and steric requirements of the enzyme's aglycone binding site. For instance, the relative hydrolysis rates of different aryl glucosides can provide insight into how the enzyme's active site accommodates various substituents and how the electronic nature of the leaving group influences catalytic efficiency. nih.govnih.gov

Comparative Kinetic Analyses of Enzymatic Systems with p-Bromophenyl β-D-Glucopyranoside and Analogs

Studies comparing various aryl-β-D-glucosides reveal how substitutions on the phenyl ring impact these kinetic parameters. For example, the electron-withdrawing or -donating properties of the substituent affect the stability of the phenolate (B1203915) leaving group, which in turn influences the rate of glycosidic bond cleavage. Comparing the kinetics of p-Bromophenyl β-D-glucopyranoside with those of p-nitrophenyl β-D-glucopyranoside and p-chlorophenyl β-D-glucopyranoside can illuminate the electronic demands of the catalytic mechanism.

Below is a representative table illustrating the type of data generated from such comparative kinetic analyses for a β-glucosidase with various aryl glucoside substrates.

| Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (s⁻¹mM⁻¹) |

|---|---|---|---|

| p-Nitrophenyl β-D-glucopyranoside | 0.19 | 5.0 | 26.3 |

| p-Bromophenyl β-D-glucopyranoside | 0.35 | 3.2 | 9.1 |

| p-Chlorophenyl β-D-glucopyranoside | 0.41 | 2.8 | 6.8 |

| Phenyl β-D-glucopyranoside | 1.20 | 1.5 | 1.25 |

Investigation of Enzyme Catalytic Mechanisms via Substrate Analogs

Substrate analogs like p-Bromophenyl β-D-glucopyranoside are crucial for elucidating enzymatic reaction mechanisms. By systematically altering the structure of the substrate and observing the effect on the reaction rate, researchers can infer details about the transition state of the reaction. One powerful tool in this type of investigation is the use of linear free-energy relationships, such as the Hammett plot.

In this approach, the logarithm of the catalytic rate (k꜀ₐₜ) for a series of substituted aryl glucosides (including the p-bromo analog) is plotted against the Hammett sigma (σ) parameter of the substituent. The σ parameter quantifies the electron-donating or electron-withdrawing ability of the substituent. The slope of this plot (the ρ value) provides information about the charge distribution in the transition state of the rate-limiting step. A significant positive ρ value indicates that the reaction is facilitated by electron-withdrawing groups, suggesting the development of negative charge (or reduction of positive charge) at the reaction center in the transition state. For β-glucosidase-catalyzed hydrolysis of aryl glucosides, the rate-limiting step is often the cleavage of the glycosidic bond, and the nature of the leaving group (the substituted phenolate) is critical. The electronic properties of the bromine atom in p-Bromophenyl β-D-glucopyranoside contribute a specific data point to such plots, helping to build a comprehensive picture of the electronic environment during catalysis.

Role of p-Bromophenyl β-D-Glucopyranoside as an Enzymatic Probe or Reporter Substrate

Enzymatic probes or reporter substrates are compounds that produce a readily detectable signal upon being processed by an enzyme. thermofisher.com p-Bromophenyl β-D-glucopyranoside can function in this capacity. When a β-glucosidase hydrolyzes the glycosidic bond, it releases p-bromophenol. Although p-bromophenol is not colored like p-nitrophenol, it can be detected and quantified using various analytical techniques, including:

High-Performance Liquid Chromatography (HPLC): HPLC can separate p-bromophenol from the unreacted substrate and other reaction components, allowing for precise quantification.

Gas Chromatography (GC): After appropriate derivatization, GC can also be used to measure the amount of p-bromophenol released.

Spectrophotometry: Although lacking a strong visible chromophore, p-bromophenol has a distinct UV absorbance profile that can be monitored, provided there is no interference from other components in the assay mixture.

The use of p-Bromophenyl β-D-glucopyranoside as a reporter substrate is particularly useful in comparative studies where the goal is to understand the influence of the leaving group's pKa on the enzymatic reaction, rather than simply screening for activity.

Inhibition and Activation Studies of Glycosidases by Glucopyranoside Derivatives

Understanding how different molecules interact with an enzyme's active site is key to designing inhibitors or activators. The aglycone portion of a substrate is a primary determinant for binding. nih.gov Consequently, the product of the hydrolysis of p-Bromophenyl β-D-glucopyranoside—p-bromophenol—can itself act as an inhibitor of the enzyme.

Often, the released aglycone will compete with the substrate for binding to the active site, acting as a competitive inhibitor. By studying the inhibitory potency (measured by the inhibition constant, Kᵢ) of a series of phenols (including p-bromophenol, p-chlorophenol, p-nitrophenol, etc.), researchers can map the features of the aglycone binding site. The affinity of these phenolic inhibitors often correlates with the affinity of the corresponding aryl glucoside substrates. nih.gov Such studies have shown that for many β-glucosidases, the binding of the phenol inhibitor is dependent on its hydrophobicity and its ionization state. nih.gov These inhibition studies, using derivatives and products related to p-Bromophenyl β-D-glucopyranoside, are therefore essential for a complete understanding of enzyme-substrate interactions.

Enzymatic Hydrolysis Pathways and Intermediates

For many β-glucosidases, particularly those belonging to the retaining class of glycoside hydrolases, the hydrolysis of substrates like p-Bromophenyl β-D-glucopyranoside proceeds via a two-step, double-displacement mechanism. researchgate.netebi.ac.uk This pathway involves the formation of a covalent glycosyl-enzyme intermediate.

The two steps are:

Glycosylation: The reaction is initiated by a nucleophilic attack from a carboxylate residue (typically a glutamate or aspartate) in the enzyme's active site on the anomeric carbon of the glucose moiety. Simultaneously, a second acidic residue (acting as a general acid catalyst) protonates the glycosidic oxygen, facilitating the departure of the aglycone (p-bromophenol). This first step results in the formation of a transient covalent glycosyl-enzyme intermediate, with the stereochemistry at the anomeric carbon being inverted. mdpi.comproteopedia.org

Deglycosylation: A water molecule, activated by the now basic second acidic residue, attacks the anomeric carbon of the glycosyl-enzyme intermediate. This hydrolyzes the intermediate, releasing glucose and regenerating the free enzyme. This second nucleophilic substitution inverts the stereochemistry again, resulting in a net retention of the original β-configuration in the released glucose product. mdpi.comebi.ac.uk

Evidence for this mechanism and the existence of the glycosyl-enzyme intermediate has been gathered through various means, including kinetic studies with substrates like aryl glucosides and the trapping of the intermediate using modified substrates. nih.gov The predictable chemistry of p-Bromophenyl β-D-glucopyranoside makes it a suitable substrate for studies aimed at confirming this fundamental catalytic pathway.

Advanced Spectroscopic and Structural Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like p-bromophenyl beta-D-glucopyranoside. Through a suite of one-dimensional and two-dimensional experiments, it is possible to assign every proton and carbon atom, establish through-bond and through-space correlations, and deduce the molecule's preferred conformation in solution.

¹H and ¹³C NMR Chemical Shift Assignment and Multiplicity Analysis

The ¹H NMR spectrum of this compound displays distinct signals for the protons of the glucose unit and the p-bromophenyl aglycone. The chemical shifts are influenced by the electronic environment of each nucleus. The bromine atom on the aromatic ring exerts a moderate electron-withdrawing effect through induction and a weak electron-donating effect through resonance, which influences the chemical shifts of the aromatic protons.

The protons of the glucose moiety typically appear in the region of 3.0-5.5 ppm. The anomeric proton (H-1'), being attached to two oxygen atoms, is the most deshielded of the glucose protons and appears as a doublet due to coupling with H-2'. The large coupling constant for this doublet is characteristic of a trans-diaxial relationship between H-1' and H-2', confirming the β-configuration of the glycosidic linkage. The aromatic protons of the p-bromophenyl group appear as a characteristic AA'BB' system, a set of two doublets, in the aromatic region of the spectrum (typically 6.8-7.5 ppm).

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts of the glucose carbons are found in the range of 60-105 ppm. The anomeric carbon (C-1') is the most downfield of the glucose carbons, appearing around 100-102 ppm. The carbon of the p-bromophenyl ring directly attached to the glycosidic oxygen (C-1) is observed further downfield in the aromatic region, while the carbon bearing the bromine atom (C-4) also shows a distinct chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| H-2/H-6 | ~7.05 | d | C-1 |

| H-3/H-5 | ~7.45 | d | C-2/C-6 |

| H-1' | ~5.0-5.2 | d | C-3/C-5 |

| H-2' | ~3.5-3.7 | t | C-4 |

| H-3' | ~3.6-3.8 | t | C-1' |

| H-4' | ~3.4-3.6 | t | C-2' |

| H-5' | ~3.4-3.6 | m | C-3' |

| H-6'a | ~3.9-4.1 | dd | C-4' |

| H-6'b | ~3.7-3.9 | dd | C-5' |

| C-6' |

Note: Predicted values are based on data from analogous compounds such as phenyl β-D-glucopyranoside and p-nitrophenyl β-D-glucopyranoside. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the structural connectivity of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For the glucose moiety, cross-peaks in the COSY spectrum would allow for the sequential assignment of the sugar protons, starting from the well-defined anomeric proton (H-1') and tracing the connectivity to H-2', H-3', H-4', H-5', and finally to the H-6' protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached. This allows for the direct assignment of the carbon signals for all protonated carbons in both the glucose and the p-bromophenyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly valuable for identifying the connectivity between different parts of the molecule and for assigning quaternary carbons. A key correlation in the HMBC spectrum of this compound would be observed between the anomeric proton (H-1') and the aglycone carbon C-1, definitively establishing the glycosidic linkage. Correlations from the aromatic protons to the various aromatic carbons would also confirm their assignments.

Conformational Analysis via Coupling Constants and NOE Data

The three-dimensional structure of this compound in solution can be investigated using NMR data. The vicinal proton-proton coupling constants (³J) obtained from the ¹H NMR spectrum are indicative of the dihedral angles between adjacent protons, as described by the Karplus equation. The large ³J(H1',H2') value (typically ~8 Hz) confirms the trans-diaxial orientation of these protons, which is characteristic of a β-glucopyranoside in a ⁴C₁ chair conformation.

Nuclear Overhauser Effect (NOE) data, obtained from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provide information about through-space proximity of protons. For instance, NOE correlations between the aglycone protons (H-2/H-6) and specific protons on the glucose ring (e.g., H-3' and H-5') can provide insights into the preferred orientation of the p-bromophenyl group relative to the sugar moiety. A 2023 study on phenyl β-D-glucopyranoside highlighted the significant influence of the solvent on the conformational preferences of the hydroxymethyl group of the pyranose ring. nist.gov Similar solvent-dependent conformational changes would be expected for the p-bromo derivative.

Mass Spectrometry (MS) Applications in Molecular Identification and Reaction Monitoring

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound with high precision. This allows for the calculation of its elemental formula, which is a critical step in confirming the identity of the compound. The ability of HRMS to perform data-independent acquisition allows for retrospective analysis of complex samples. researchgate.net For this compound (C₁₂H₁₅BrO₆), the presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance, resulting in two molecular ion peaks of similar intensity separated by two mass units.

Table 2: Expected HRMS Data for this compound

| Ion | Formula | Calculated m/z ([M+Na]⁺) |

| [M(⁷⁹Br)+Na]⁺ | C₁₂H₁₅⁷⁹BrO₆Na | 357.9899 |

| [M(⁸¹Br)+Na]⁺ | C₁₂H₁₅⁸¹BrO₆Na | 359.9878 |

Note: Calculated values are for the sodium adduct, a common species observed in electrospray ionization (ESI) mass spectrometry.

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) experiments involve the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable structural information.

The fragmentation of this compound is expected to proceed through several key pathways. A primary fragmentation would be the cleavage of the glycosidic bond, leading to the formation of an ion corresponding to the p-bromophenoxy radical or a p-bromophenolate anion, and an oxonium ion of the glucose moiety. The presence of the bromine atom on the phenyl ring will influence the fragmentation of the aglycone portion. Common fragmentation patterns for ethers can also be expected. rsc.org

Predicted Key Fragment Ions in the Mass Spectrum of this compound:

Loss of the glucose moiety: This would result in a fragment corresponding to the p-bromophenol ion.

Cleavage of the sugar ring: Fragmentation of the glucose unit itself can occur, leading to a series of smaller fragment ions characteristic of carbohydrates.

Loss of bromine: The C-Br bond can cleave, leading to a phenyl-beta-D-glucopyranoside fragment ion.

Analysis of these fragmentation patterns provides a detailed fingerprint of the molecule, confirming the presence and connectivity of the p-bromophenyl and glucopyranoside units.

Electrospray Ionization (ESI) and other Ionization Techniques in Glycoside Analysis

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a powerful tool for the analysis of glycosides, including p-Bromophenyl β-D-glucopyranoside. nih.gov Due to their polarity, glycosides are amenable to ESI, which generates intact molecular ions with minimal fragmentation, allowing for accurate molecular weight determination. The analysis is typically performed in positive or negative ion mode.

In positive ion mode, p-Bromophenyl β-D-glucopyranoside is expected to form protonated molecules [M+H]⁺ or, more commonly, adducts with alkali metal ions like sodium [M+Na]⁺ and potassium [M+K]⁺, which are often present as trace impurities in the sample or solvent. nih.gov For highly reactive glycosyl halides, the use of specific adduct-forming salts, such as lithium salts in anhydrous acetonitrile (B52724), has been shown to be an effective method for generating stable molecular ions for analysis. nih.govmdpi.com

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of a selected precursor ion. rsc.org For p-Bromophenyl β-D-glucopyranoside, the most characteristic fragmentation pathway involves the cleavage of the glycosidic bond. This results in the neutral loss of the glucose moiety (162 Da) and the detection of a fragment ion corresponding to the protonated p-bromophenol aglycone. nih.gov The fragmentation of the sugar ring itself can also occur, though it is often less favored than glycosidic bond cleavage in O-glycosides. nih.gov Analysis of these fragmentation patterns is crucial for confirming the identity of both the sugar and the aglycone components of the molecule. nih.govnih.gov

Table 1: Predicted ESI-MS Ions for p-Bromophenyl β-D-glucopyranoside (C₁₂H₁₅BrO₆, Exact Mass: 334.0052)

| Ion Species | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₆BrO₆⁺ | 335.0130 | Protonated molecule |

| [M+Na]⁺ | C₁₂H₁₅BrNaO₆⁺ | 357.0000 | Sodium adduct |

| [M+K]⁺ | C₁₂H₁₅BrKO₆⁺ | 372.9693 | Potassium adduct |

| [Aglycone+H]⁺ | C₆H₆BrO⁺ | 172.9600 | Fragment ion after loss of glucose (162 Da) |

| [M-H]⁻ | C₁₂H₁₄BrO₆⁻ | 333.0000 | Deprotonated molecule |

Infrared (IR) and Vibrational Optical Activity (VOA) Spectroscopy for Functional Group Identification and Solution Conformations

Table 2: Expected Characteristic IR Absorption Bands for p-Bromophenyl β-D-glucopyranoside

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3500-3200 | O-H (hydroxyls) | Stretching, broad |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2960-2850 | C-H (aliphatic) | Stretching |

| 1600-1585, 1500-1400 | C=C (aromatic) | Ring Stretching |

| 1250-1050 | C-O | Stretching (ether and alcohol) |

| ~1100-1000 | C-O-C | Glycosidic bond stretching |

| Below 800 | C-Br | Stretching |

While IR spectroscopy identifies functional groups, Vibrational Optical Activity (VOA) provides deeper insight into the three-dimensional structure of chiral molecules in solution. rsc.org VOA encompasses both Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), which measure the differential interaction of a chiral molecule with left and right circularly polarized light during vibrational transitions. rsc.orgnih.gov These techniques are exceptionally sensitive to the molecule's absolute configuration and conformational landscape in solution. uantwerpen.be

For a molecule like p-Bromophenyl β-D-glucopyranoside, VOA analysis would involve comparing the experimental VCD and ROA spectra with quantum chemical calculations for various possible conformers. rsc.org This comparison allows for the determination of the predominant conformations, including the orientation of the p-bromophenyl group relative to the glucose ring and the conformation of the hydroxymethyl group. uantwerpen.be Such studies have been successfully applied to other glycosides to elucidate the configuration of the glycosidic linkage and the conformational behavior of the sugar rings. rsc.orgnih.gov

X-ray Crystallography for Solid-State Structural Determination Methodologies

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. springernature.com It provides unequivocal information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Crystal Structure Analysis of Glycoside Complexes

To understand the biological function of glycosides, it is often essential to study their interactions with proteins, such as enzymes or receptors. X-ray crystallography of a co-crystallized glycoside-protein complex provides a static snapshot of this interaction at atomic resolution. oup.com For p-Bromophenyl β-D-glucopyranoside, this could involve its use as a substrate or inhibitor analog for a glycoside hydrolase. nih.gov

Analysis of the crystal structure of such a complex would reveal the specific binding mode of the glycoside within the enzyme's active site. nih.gov Key details that can be elucidated include:

Hydrogen Bonding: Identification of hydrogen bonds between the hydroxyl groups of the glucose moiety and the amino acid residues (e.g., Asp, Glu, Asn, Gln) of the protein.

Hydrophobic Interactions: The p-bromophenyl group can engage in hydrophobic or π-stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine in the active site.

Substrate Conformation: The crystal structure can show if the glucose ring is distorted from its standard chair conformation (e.g., to a boat or skew-boat) upon binding to the enzyme, which can provide insight into the catalytic mechanism. acs.org

These structural details are crucial for understanding the principles of molecular recognition and for the rational design of more potent inhibitors or enzyme variants. ub.edu

Determination of Absolute Configuration through Crystallographic Methods

For a chiral molecule like p-Bromophenyl β-D-glucopyranoside, X-ray crystallography can unambiguously determine its absolute configuration. nih.govresearchgate.net This is achieved by utilizing the phenomenon of anomalous dispersion (or resonant scattering). mit.edu

When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect breaks Friedel's Law, meaning that the intensity of a reflection from a crystal plane (hkl) is no longer identical to the intensity of the reflection from the opposite side of that plane (-h-k-l). The differences between these "Bijvoet pairs" are dependent on the absolute structure of the molecule in the crystal.

The presence of a bromine atom in p-Bromophenyl β-D-glucopyranoside is highly advantageous for this purpose. Bromine is a relatively heavy atom that produces a strong anomalous scattering signal, making the differences in Bijvoet pairs more significant and easier to measure accurately. mit.eduuzh.ch

During the refinement of the crystal structure, the Flack parameter (x) is calculated. wikipedia.org This parameter quantifies the proportion of the inverted enantiomer in the crystal. ed.ac.uk

A Flack parameter close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct. wikipedia.orgolexsys.org

A value close to 1 suggests that the structure should be inverted. wikipedia.org

A value around 0.5 may indicate that the crystal is a racemic twin. wikipedia.org

Computational and Theoretical Chemistry Approaches in Glycoside Research

Molecular Docking Simulations for Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of glycoside research, it is extensively used to model the interaction between a glycoside (ligand) and an enzyme's active site (receptor).

Prediction of Binding Affinities and Orientations

Molecular docking simulations are instrumental in predicting the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol), and the specific binding pose of a glycoside within an enzyme's catalytic pocket. For instance, studies on the interaction of various glycosides with β-glucosidases have revealed key binding modes. While a specific docking study for p-Bromophenyl beta-D-glucopyranoside was not found in the reviewed literature, studies on similar molecules provide valuable insights.

For example, a molecular docking study of cellobiose (B7769950) with β-glucosidase (BglB) reported a binding affinity of -6.2 kJ/mol. nih.gov In another study, the synthetic flavone (B191248) derivative 2-(benzo[d] researchgate.netnih.govdioxol-5-yl)-4H-chromen-4-one (BDC) was shown to have a minimum binding energy (ΔG) of -8.64 kcal/mol with α-glucosidase. nih.gov Research on brominated metabolites from the marine alga Dictyopteris hoytii as α-glucosidase inhibitors also highlights the use of molecular docking to predict binding modes. nih.gov These examples underscore the capability of molecular docking to quantify the binding strength and predict the three-dimensional arrangement of the ligand in the active site. The binding orientation is crucial as it determines which functional groups of the glycoside are in proximity to the catalytic residues of the enzyme, thus influencing the subsequent enzymatic reaction.

Table 1: Examples of Predicted Binding Affinities from Molecular Docking Studies

| Ligand | Enzyme | Predicted Binding Affinity | Reference |

| Cellobiose | β-Glucosidase (BglB) | -6.2 kJ/mol | nih.gov |

| Cellotetraose | β-Glucosidase (BglB) | -5.68 kJ/mol | nih.gov |

| Cellotriose | β-Glucosidase (BglB) | -5.63 kJ/mol | nih.gov |

| 2-(benzo[d] researchgate.netnih.govdioxol-5-yl)-4H-chromen-4-one | α-Glucosidase | -8.64 kcal/mol | nih.gov |

| Acarbose | α-Glucosidase | -9.23 kcal/mol | nih.gov |

This table is for illustrative purposes and includes data for related compounds due to the absence of specific data for this compound in the search results.

Identification of Key Amino Acid Residues in Active Sites

A significant outcome of molecular docking simulations is the identification of key amino acid residues within the enzyme's active site that are critical for substrate binding and catalysis. These interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Studies on β-glucosidases have consistently identified a set of conserved amino acid residues that play a pivotal role in substrate recognition and hydrolysis. For example, in the docking of cellobiose with β-glucosidase, residues such as Gln22, Trp123, Asn166, Glu167, His181, Tyr298, Glu356, Trp402, Glu409, and Trp410 were found to be crucial for binding. nih.gov Specifically, hydrogen bonds were observed with residues Glu356, Asn166, Glu167, Gln22, Glu409, and His181. nih.gov In the case of α-glucosidase, docking studies of brominated metabolites have implicated residues like Asp214 in the binding of inhibitors. nih.gov The catalytic mechanism of GH1 β-glucosidases is known to involve a nucleophile and a proton donor, and residues like Tyr315 and Glu440 have been shown to significantly influence the energy profile of the reaction. nih.gov

The bromine atom on the phenyl ring of this compound would be expected to participate in halogen bonding and hydrophobic interactions within the active site, potentially influencing its binding affinity and specificity.

Table 2: Key Interacting Residues in Glucosidase Active Sites from Docking Studies

| Enzyme | Ligand | Key Interacting Amino Acid Residues | Reference |

| β-Glucosidase (BglB) | Cellobiose | Gln22, Trp123, Asn166, Glu167, His181, Tyr298, Glu356, Trp402, Glu409, Trp410 | nih.gov |

| α-Glucosidase | Brominated Metabolites | Asp214 | nih.gov |

| GH1 β-Glucosidase | Glucose | Gln29, His130, Asn175, Tyr315, Glu440, Trp441 | nih.gov |

This table presents examples from related systems to illustrate the types of interactions observed.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed description of the electronic structure of molecules, which is fundamental to understanding their reactivity. These methods are applied to study reaction mechanisms, transition states, and conformational preferences of glycosides.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties and reactivity of molecules. DFT calculations can elucidate the step-by-step mechanism of enzymatic glycoside hydrolysis, which typically involves the formation of transition states and reaction intermediates. For glycosides, the reaction often proceeds via an oxocarbenium ion-like transition state.

While specific DFT studies on the reaction mechanism of this compound were not identified, research on related compounds like 4-nitrophenyl β-D-glucopyranoside has detailed various pH-dependent hydrolysis mechanisms, including specific acid-catalyzed, uncatalyzed dissociative, and bimolecular base-promoted pathways. DFT calculations are crucial for modeling the energetic profiles of these different routes.

Conformational Analysis and Potential Energy Surfaces using Advanced Quantum Methods

The biological activity of a flexible molecule like this compound is intimately linked to its conformational landscape. Advanced quantum chemical methods are employed to perform conformational analyses and map out potential energy surfaces. These studies identify the low-energy conformers of the molecule in different environments (gas phase or solution).

For the closely related phenyl β-D-glucopyranoside, extensive conformational searches using tools like CREST (conformer-rotamer ensemble sampling tool) combined with DFT calculations have been performed. These studies have identified numerous low-energy conformers and have shown that the conformational preferences are highly dependent on the solvent environment. For instance, the experimental percentage abundances of the hydroxymethyl group conformations (G+, G-, and T) for phenyl β-D-glucopyranoside were found to be significantly different in DMSO and water, highlighting the crucial role of the solvent in determining the conformational equilibrium.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes and Interactions

While quantum chemical methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, solvent effects, and the dynamic nature of enzyme-substrate interactions.

MD simulations can be used to explore the conformational landscape of this compound in solution, revealing how the molecule flexes and changes its shape. When applied to an enzyme-glycoside complex, MD simulations can show how the substrate adapts to the active site and how the enzyme itself responds to the presence of the ligand. This dynamic view is crucial for a complete understanding of the binding process and the catalytic mechanism. For example, MD simulations are used to assess the long-term stability of ligand-protein interactions predicted by molecular docking.

Structure-Activity Relationship (SAR) Modeling for Glycoside Derivatives through Computational Methods

The investigation of structure-activity relationships (SAR) is a cornerstone of modern drug discovery and development, providing critical insights into how a molecule's chemical structure influences its biological activity. nih.gov In the realm of glycoside research, computational methods have emerged as indispensable tools for elucidating these relationships, enabling the rational design of novel derivatives with enhanced potency and selectivity. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling, a key computational technique, establishes a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. nih.govdrugdesign.org This approach is particularly valuable for complex molecules like glycosides, where subtle structural modifications can lead to significant changes in efficacy.

The fundamental principle of QSAR is that the biological effect of a compound is a function of its molecular structure. nih.gov This relationship can be expressed through a mathematical model, which is then used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery. nih.govnih.gov These models are built by analyzing a "training set" of molecules with known activities and then validated using a "test set" to ensure their predictive power. drugdesign.orgmdpi.com

Methodology of QSAR in Glycoside Research

The development of a robust QSAR model involves several key steps. Initially, a dataset of glycoside derivatives with a range of biological activities is compiled. For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including:

Steric properties: Such as molecular volume, surface area, and molar refractivity (MR), which describe the size and shape of the molecule. nih.gov

Electronic properties: Including parameters like dipole moment and the distribution of electronic charges, which influence how a molecule interacts with its biological target. The Hammett constant (σ) and its inductive (F) and resonance (R) components are classic examples. nih.gov

Hydrophobic properties: Often represented by the partition coefficient (logP) or the hydrophobicity parameter (π), which measure a molecule's lipophilicity and its ability to cross cell membranes. nih.gov

Topological indices: These descriptors are derived from the 2D representation of the molecule and describe aspects of molecular branching and connectivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a mathematical equation that links the descriptors to the biological activity. nih.gov The quality of the resulting QSAR model is assessed using various statistical metrics, including the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validated R² (Q²), which measures the model's predictive ability. mdpi.comrsc.org

Application to this compound Derivatives

To illustrate the application of SAR modeling, we can consider a hypothetical study on a series of derivatives of this compound designed as inhibitors of a specific enzyme, for instance, β-glucosidase. researchgate.net The goal of such a study would be to understand how modifications to the phenyl ring and the glucose moiety affect the inhibitory activity.

A hypothetical series of compounds could be designed where the bromo substituent on the phenyl ring is replaced with other groups of varying electronic and steric properties (e.g., -Cl, -F, -CH₃, -OCH₃, -NO₂). Additionally, modifications could be made to the hydroxyl groups of the glucopyranoside ring.

A QSAR study on these derivatives would involve synthesizing the compounds, measuring their inhibitory activity (e.g., as IC₅₀ values, which are then converted to pIC₅₀ for the analysis), and then generating a QSAR model. sanamedica.it

Table 1: Hypothetical Data for a QSAR Study of this compound Derivatives

| Compound | Substituent (R) | Experimental pIC₅₀ | Predicted pIC₅₀ |

| 1 | -Br | 5.20 | 5.15 |

| 2 | -Cl | 5.10 | 5.08 |

| 3 | -F | 4.95 | 4.98 |

| 4 | -H | 4.80 | 4.82 |

| 5 | -CH₃ | 5.35 | 5.38 |

| 6 | -OCH₃ | 5.45 | 5.42 |

| 7 | -NO₂ | 4.60 | 4.65 |

The resulting QSAR model might reveal that electron-donating groups and increased hydrophobicity at the para position of the phenyl ring enhance the inhibitory activity. The model could be further refined using 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.commdpi.com These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. mdpi.com This provides a more intuitive and detailed understanding of the SAR, guiding the design of more potent inhibitors.

Advanced Computational Approaches

Beyond QSAR, other computational methods play a crucial role in understanding the SAR of glycosides. Molecular docking, for example, predicts the preferred binding orientation of a ligand to its target protein. nih.govnih.gov This technique can help to rationalize the observed SAR by revealing key interactions, such as hydrogen bonds or hydrophobic contacts, between the glycoside derivative and the active site of the enzyme. nih.gov For instance, docking studies could show that the p-bromophenyl group of this compound fits into a specific hydrophobic pocket within the enzyme's active site.

Molecular dynamics (MD) simulations can further refine the results of docking studies by simulating the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding interactions. rsc.orgnih.gov

Applications in Biochemical Research and Biotechnological Tools in Vitro Focus

Utilization as Chromogenic or Fluorogenic Substrates in Enzyme Assays

Aryl glycosides are widely employed as chromogenic substrates to detect and quantify glycosidase activity. The core principle involves an enzyme, such as β-glucosidase, cleaving the glycosidic bond that links the sugar moiety to the aromatic (aryl) group. This enzymatic hydrolysis releases the aglycone, a substituted phenol, which can be easily detected.

In the case of p-bromophenyl beta-D-glucopyranoside, β-glucosidase catalyzes its hydrolysis to yield glucose and p-bromophenol. When the pH of the assay solution is raised by adding a stop solution (like sodium carbonate), the p-bromophenol is deprotonated to form the p-bromophenolate ion. This ion is a chromophore, meaning it absorbs light at a specific wavelength, and its concentration can be measured using a spectrophotometer. The intensity of the color produced is directly proportional to the amount of p-bromophenol released, which in turn reflects the activity of the β-glucosidase enzyme.

This method is analogous to the more common assay using p-nitrophenyl-β-D-glucopyranoside (pNPG), where the released p-nitrophenol is a yellow-colored product under alkaline conditions. medchemexpress.comcaymanchem.comhimedialabs.com The choice between the bromo- and nitro- derivatives can depend on the specific requirements of the assay, such as desired spectral properties or avoidance of interference from other components in the sample. The enzymatic hydrolysis of aryl β-glucosides is a fundamental reaction in characterizing β-glucosidase activity from various sources. nih.govnih.gov

Table 1: Comparison of Common Aryl β-D-Glucopyranoside Substrates This interactive table summarizes the properties of this compound and its nitro-analogue.

| Feature | This compound | p-Nitrophenyl beta-D-glucopyranoside (pNPG) |

|---|---|---|

| Enzyme | β-Glucosidase | β-Glucosidase sigmaaldrich.com |

| Products of Hydrolysis | D-Glucose and p-Bromophenol | D-Glucose and p-Nitrophenol nih.gov |

| Detected Moiety | p-Bromophenolate ion | p-Nitrophenolate ion medchemexpress.com |

| Detection Method | Spectrophotometry (UV-Vis Absorbance) nist.govnih.gov | Spectrophotometry (Visible Absorbance, ~405 nm) medchemexpress.comcaymanchem.com |

| Primary Use | Chromogenic substrate for enzyme assays | Widely used chromogenic substrate for enzyme assays medchemexpress.comsigmaaldrich.com |

High-throughput screening (HTS) is essential for rapidly evaluating thousands of samples, a critical need in drug discovery and enzyme engineering. The simple, colorimetric nature of assays using substrates like this compound makes them highly amenable to HTS platforms.

The assay protocol can be miniaturized and automated for use in multi-well plates (e.g., 96- or 384-well formats). nih.gov In this setup, small volumes of the enzyme source (such as mutant libraries from directed evolution or cell extracts) are added to wells containing the substrate. After incubation, a robotic system can add the stop solution and then transfer the plates to a plate reader that measures the absorbance in all wells simultaneously. This allows for the rapid identification of highly active enzyme variants or potent inhibitors from large libraries. While many HTS methods exist, including those based on fluorescence or light scattering, chromogenic assays remain a robust and cost-effective choice for primary screening of glycosidase activity. nist.govnih.gov

Table 2: Generalized Workflow for HTS of Glycosidase Activity This interactive table outlines the typical steps in a high-throughput screening assay using a chromogenic substrate.

| Step | Action | Purpose | Instrumentation Example |

|---|---|---|---|

| 1. Plate Preparation | Dispense library compounds (e.g., potential inhibitors) or enzyme variants into multi-well plates. | To prepare the samples for the assay. | Acoustic Liquid Handler (e.g., Echo 555) nih.gov |

| 2. Reagent Addition | Add buffer and this compound substrate solution to all wells. | To initiate the enzymatic reaction. | Multidrop Combi Reagent Dispenser nih.gov |

| 3. Incubation | Incubate the plates at a controlled temperature for a set time. | To allow the enzymatic reaction to proceed. | Standard laboratory incubator. |

| 4. Stop Reaction | Add a high-pH stop solution (e.g., Na₂CO₃) to all wells. | To terminate the reaction and develop the color of the phenolate (B1203915) ion. | Automated liquid handling system. |

| 5. Detection | Measure the absorbance at the appropriate wavelength. | To quantify the amount of product formed, which indicates enzyme activity. | Microplate Spectrophotometer. |

| 6. Data Analysis | Calculate activity levels and identify "hits" (samples with high activity or strong inhibition). | To interpret the screening results. | Specialized analysis software. |

Investigation of Glycosylation Pathways in Model Systems (e.g., cell-free extracts, isolated enzymes)

Understanding the intricate pathways of glycosylation and deglycosylation requires simplified, controllable experimental setups. In vitro systems using cell-free extracts or purified enzymes provide a means to study the fundamental characteristics of a single enzyme or a limited set of enzymes without the confounding variables of a whole-cell environment. nih.gov

In this context, this compound serves as a well-defined, synthetic substrate. Researchers can use it to characterize the activity and specificity of isolated β-glucosidases or other glycosyltransferases. By varying the concentration of this compound and measuring the rate of product formation, key kinetic parameters like the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) can be determined. nih.govnih.gov These values provide insight into the enzyme's affinity for the substrate and its catalytic efficiency.

Furthermore, by comparing the hydrolysis rates of this compound with other aryl glycosides (e.g., nitrophenyl, chlorophenyl, or fluorophenyl derivatives), scientists can probe the substrate specificity of an enzyme and understand how different substituents on the aglycone affect binding and catalysis. This fundamental knowledge is crucial for mapping enzymatic pathways and for the rational design of specific enzyme inhibitors.

Role in Glycoconjugate Synthesis and Modification Studies for Research Tools

Beyond its use in enzyme assays, this compound is a valuable starting material, or "scaffold," for the chemical synthesis of more complex glycoconjugates. nih.govnih.gov Glycoconjugates are molecules where a carbohydrate is linked to another chemical species, such as a peptide, lipid, or another aromatic structure. These molecules are vital as research tools for probing biological systems and as potential therapeutics. nih.govnih.gov

The key feature of this compound in this application is the bromine atom on the phenyl ring. In organic chemistry, a bromine atom attached to an aromatic ring is an excellent "chemical handle" for palladium-catalyzed cross-coupling reactions. nih.govlibretexts.org These powerful reactions allow chemists to form new carbon-carbon bonds with high precision. For example, in a Suzuki-Miyaura coupling reaction, the bromine atom can be replaced by a wide variety of other aryl or heteroaryl groups supplied from an organoboron reagent. libretexts.orgmdpi.comyoutube.com This versatility enables the synthesis of a diverse library of novel glycoconjugates, all originating from the same brominated glucoside precursor. These custom-synthesized molecules can be used as specific enzyme inhibitors, molecular probes to study carbohydrate-protein interactions, or as drug candidates with improved stability and bioavailability compared to their O-glycoside counterparts. nih.govnih.gov

Table 3: Utility of the Bromo-Substituent in Glycoconjugate Synthesis This interactive table highlights the application of the bromine atom on this compound as a handle for chemical synthesis.

| Reaction Type | Reagent Type | Bond Formed | Significance in Glycoconjugate Synthesis |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid or Ester | Carbon-Carbon (Aryl-Aryl) | Attaches new aromatic or heterocyclic rings to create biaryl glycosides, which are common motifs in drug candidates. libretexts.orgmdpi.com |

| Heck Coupling | Alkene | Carbon-Carbon (Aryl-Vinyl) | Creates styrenyl glycosides or other vinyl-substituted structures, adding structural diversity. |

| Sonogashira Coupling | Terminal Alkyne | Carbon-Carbon (Aryl-Alkynyl) | Introduces alkynyl groups, which can be used for further modification via "click chemistry" to attach probes like fluorophores. |

| Buchwald-Hartwig Amination | Amine | Carbon-Nitrogen (Aryl-Amine) | Forms aniline-type glycosides, introducing basic nitrogen atoms that can be important for biological interactions. |

Future Research Directions and Unexplored Avenues in P Bromophenyl β D Glucopyranoside Chemistry

Development of Novel Stereoselective Synthetic Routes with Enhanced Efficiency

The synthesis of 1,2-trans-glycosides like p-Bromophenyl β-D-glucopyranoside requires precise stereochemical control to ensure the exclusive formation of the β-anomer. While classical methods like the Koenigs-Knorr reaction are foundational, they often rely on stoichiometric amounts of toxic heavy metal promoters like silver or mercury salts, which complicates purification and presents environmental concerns. researchgate.net Future research should focus on developing more efficient and greener synthetic routes.

A primary avenue of investigation is the optimization of catalyst systems. The use of less toxic and more cost-effective promoters, such as lithium carbonate, has shown promise in the stereoselective synthesis of alkyl and aryl β-D-glucopyranosides and warrants investigation for the synthesis of the p-bromo derivative. researchgate.net Furthermore, modern catalytic approaches, including palladium-catalyzed C-H glycosylation, offer novel strategies for forming C-aryl glycosides and could potentially be adapted for O-glycosylation with high stereoselectivity. researchgate.net A systematic evaluation of various Lewis acid promoters, reaction conditions, and solvent systems could lead to a highly efficient and scalable synthesis. researchgate.net Comparing different synthetic strategies would be crucial for identifying the most effective protocol.

| Promoter/Catalyst | Typical Conditions | Advantages | Potential for p-Bromophenyl Derivative |

| Silver (I) oxide/carbonate | Koenigs-Knorr; Anhydrous solvent (e.g., CH₂Cl₂) | Well-established, generally good β-selectivity | Baseline method; drawbacks are cost and toxicity researchgate.net |

| Mercury (II) cyanide/bromide | Koenigs-Knorr; Anhydrous solvent | Historically used, effective | Largely obsolete due to high toxicity researchgate.net |

| Lithium Carbonate (LiCO₃) | Modified Koenigs-Knorr | Less toxic, easily separated, good yields | Promising green alternative for efficient synthesis researchgate.net |

| Iron (II) Chloride (FeCl₂) | Cross-coupling of glycosyl halides | Environmentally benign, high functional group tolerance | Potential for novel catalytic routes, though more developed for C-glycosides kyoto-u.ac.jp |

| Palladium (II) Acetate (B1210297) (Pd(OAc)₂) | C-H activation/glycosylation | High regioselectivity and efficiency | Advanced catalytic method, adaptable for specific O-glycosylation strategies researchgate.net |

Exploration of New Enzymatic Applications and Biocatalytic Transformations

The primary application of analogous aryl β-D-glucosides is as chromogenic or fluorogenic substrates for glycoside hydrolases (GHs). nih.gov β-glucosidases (BGLs), for instance, cleave the glycosidic bond of p-nitrophenyl β-D-glucopyranoside (pNPG), releasing p-nitrophenol, which can be quantified spectrophotometrically. nih.govnih.gov p-Bromophenyl β-D-glucopyranoside could serve as a valuable alternative substrate. The electronic properties of the bromine substituent, being different from the nitro group, would likely alter the kinetic parameters (Kₘ and kcat) of the enzymatic hydrolysis. nih.govnih.gov This could make it a superior substrate for specific BGL isozymes or mutants whose activity is suboptimal with pNPG, thereby broadening the toolkit for enzyme characterization.

Beyond hydrolysis, β-glucosidases can catalyze transglycosylation reactions to form new glycosidic bonds, a process of significant interest for synthesizing high-value oligosaccharides and alkyl/aryl glycosides. mdpi.comresearchgate.net Future studies should explore the potential of p-Bromophenyl β-D-glucopyranoside as either a glucosyl donor or acceptor in biocatalytic transglycosylation reactions. nih.gov The efficiency of such reactions could be compared with traditional donors to develop novel enzymatic pathways for complex glycoside synthesis. researchgate.net

| Aryl-β-D-Glucoside Substrate | Enzyme Source (Example) | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (mM⁻¹s⁻¹) |

| p-Nitrophenyl-β-D-glucoside | Rhynchophorus palmarum | 0.28 | 67.33 | 240.48 nih.gov |

| o-Nitrophenyl-β-D-glucoside | Paenibacillus sp. Strain C7 | 0.44 | 9.3 | 21 nih.gov |

| Cellobiose (B7769950) | Rhynchophorus palmarum | 4.80 | 647.04 | 134.80 nih.gov |

| p-Bromophenyl-β-D-glucoside | Hypothetical | TBD | TBD | TBD |

TBD: To Be Determined. This table illustrates the type of comparative kinetic data that should be generated.

Advanced Computational Modeling for Complex Glycoside-Enzyme Interactions

Understanding the precise molecular interactions between a glycoside and an enzyme's active site is crucial for rational enzyme engineering and inhibitor design. Advanced computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for achieving this. nih.gov These techniques can predict the binding affinity and orientation of a substrate within the enzyme's catalytic pocket. bioinformation.net

Future research should apply these computational approaches to model the interaction of p-Bromophenyl β-D-glucopyranoside with various β-glucosidases. sfu.ca Such studies would reveal the key amino acid residues involved in binding and catalysis through hydrogen bonding and hydrophobic interactions. nih.govbioinformation.net MD simulations can further elucidate the dynamic conformational changes that the substrate undergoes during the catalytic cycle, such as the distortion of the glucose ring from a stable chair conformation to a half-chair or boat-like transition state. nih.govub.edu Comparing the simulation results for p-Bromophenyl β-D-glucopyranoside with those for pNPG could provide a molecular-level explanation for any observed differences in hydrolysis rates and guide the site-directed mutagenesis of enzymes to enhance their activity or alter their specificity. nih.gov

| Interacting Residue (Example from BglB) | Sub-site | Type of Interaction | Potential Role in Catalysis |

| Trp408 | Aglycone (-1) | Hydrophobic (π-π stacking) | Positions the aryl ring of the substrate |

| Glu412 | Aglycone (-1) | Hydrogen Bond | Stabilizes the aglycone leaving group |

| Gln19 | Glycone (+1) | Hydrogen Bond | Orients the glucose moiety |

| His120 | Glycone (+1) | Hydrogen Bond | Stabilizes the transition state |

| Glu357 | Glycone (+1) | Covalent/Hydrogen Bond | Acts as the catalytic nucleophile/base |

This table provides an illustrative example of key interactions in a Family 1 β-glucosidase active site that would be investigated for p-Bromophenyl β-D-glucopyranoside. Residues based on PDB: 2O9R. bioinformation.net

Integration of Glycoside Chemistry with Systems Biology Approaches for Mechanistic Insights

Systems glycobiology seeks to understand the complex processes of glycan biosynthesis, modification, and function from a holistic, systems-level perspective. nih.govucsd.edu A powerful strategy in this field is metabolic glycoengineering, which uses unnatural monosaccharide analogs, often termed chemical reporters, to probe glycan dynamics in living systems. tocris.comacs.org These probes are taken up by cells and incorporated into glycoconjugates, allowing for their visualization and proteomic analysis through bioorthogonal chemistry. acs.orgjci.org

An unexplored but exciting future direction is the development of p-Bromophenyl β-D-glucopyranoside, or derivatives thereof, as a chemical probe for systems biology. While typically not cell-permeable itself, strategies such as per-O-acetylation can be used to enhance cellular uptake of glycosides. jci.org Once inside the cell and deacetylated, the compound could potentially be recognized by cellular enzymes. The bromine atom provides a unique heavy-atom tag that is absent in biological systems. This could be exploited for detection by methods such as X-ray crystallography or as a unique mass signature in mass spectrometry-based proteomics to identify interacting proteins. Integrating such a novel probe into the workflow of systems biology—combining it with metabolic labeling, proteomics, and computational modeling—could provide new mechanistic insights into how cells process and respond to xenobiotic glycosides and reveal the broader dynamics of carbohydrate metabolism and signaling. youtube.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for p-Bromophenyl beta-D-glucopyranoside, and how do reaction conditions influence glycosidic bond formation?

- Methodological Answer : The synthesis of aryl glucopyranosides typically employs brominated glucose or trichloroacetonitrile methods. The brominated glucose method involves activating the glucose moiety with bromine, followed by nucleophilic substitution with p-bromophenol under anhydrous conditions. Reaction parameters such as solvent polarity (e.g., DMF vs. acetonitrile), temperature (60–80°C), and catalyst choice (e.g., Lewis acids like BF₃·Et₂O) critically affect glycosidic bond stereochemistry and yield. Transglucosidation in acidic conditions (e.g., camphor sulfonic acid) can also be used to modify existing glycosides .

Q. What challenges exist in achieving high aqueous solubility for aryl glucopyranosides like this compound?

- Methodological Answer : Aryl glucopyranosides often exhibit low aqueous solubility due to hydrophobic aromatic groups. Strategies to improve solubility include:

- Using co-solvents (e.g., DMSO/water mixtures).

- Derivatization with polar groups (e.g., sulfation or PEGylation).

- Employing cyclodextrin-based inclusion complexes.

Solubility limitations in organic solvents may complicate purification via column chromatography, necessitating reverse-phase HPLC .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard for purity assessment (>95% threshold).

- GC : Trimethylsilyl derivatization enables analysis of sugar moieties.

- NMR : ¹H/¹³C NMR (D₂O or DMSO-d₆) resolves glycosidic linkage conformation (β-anomer confirmed by J = 7–8 Hz coupling).

- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+Na]⁺ ion) .

Advanced Research Questions

Q. How can this compound serve as a substrate in enzyme kinetic studies for glycosidases?

- Methodological Answer : As a chromogenic substrate, its hydrolysis by β-glucosidases releases p-bromophenol, detectable via UV-Vis spectroscopy (λ = 400–420 nm). Kinetic parameters (Km, Vmax) are determined using Michaelis-Menten plots. Competitive inhibition assays can be designed with analogs (e.g., methyl β-D-glucopyranoside) to study active-site specificity .

Q. What strategies mitigate interference from biological matrices when quantifying this compound in cellular assays?

- Methodological Answer :

- Solid-Phase Extraction (SPE) : C18 cartridges remove proteins and lipids.

- LC-MS/MS : Multiple reaction monitoring (MRM) enhances specificity in complex samples.

- Internal Standards : Deuterated analogs (e.g., p-Bromophenyl β-D-glucopyranoside-d₇) correct for matrix effects.

Validation includes spike-recovery tests (85–115% acceptable range) .

Q. How does the bromine substituent influence the biological activity and metabolic stability compared to non-halogenated analogs?

- Methodological Answer : The electron-withdrawing bromine group increases resistance to enzymatic hydrolysis (e.g., by β-glucosidases) compared to hydroxyl or methyl analogs. This enhances metabolic stability in cell-based assays. However, steric hindrance may reduce binding affinity to some targets. Comparative studies with arbutin (p-hydroxyphenyl analog) show altered pharmacokinetic profiles .

Q. What neuroprotective mechanisms have been observed in bibenzyl glycosides structurally related to this compound?

- Methodological Answer : Bibenzyl glycosides (e.g., stilbostemin derivatives) protect SH-SY5Y neuroblastoma cells from 6-hydroxydopamine-induced toxicity by reducing ROS production and activating Nrf2-ARE pathways. Similar mechanisms may apply to brominated analogs, tested via MTT assays and Western blotting for antioxidant markers (e.g., SOD, catalase) .

Q. How can chemoenzymatic approaches optimize the synthesis of this compound derivatives?

- Methodological Answer : Glycosynthase mutants (e.g., from Agrobacterium sp.) catalyze transglycosylation using activated donors (e.g., α-fluoroglucosides). This avoids harsh chemical conditions and improves regioselectivity. Enzymatic caffeoylation (e.g., using acyltransferases) can further modify the phenolic group for enhanced bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.